Hydroperoxy(hydroxy)oxophosphanium
Description
Hydroperoxy(hydroxy)oxophosphanium is a phosphorus-containing compound characterized by a phosphanium core (PH⁺) substituted with hydroperoxy (-OOH) and hydroxy (-OH) groups. While direct references to this compound are absent in the provided evidence, its structure can be inferred from nomenclature rules and analogous organophosphorus systems. The IUPAC nomenclature () clarifies that "hydroperoxy" denotes an -OOH substituent, while "hydroxy" refers to -OH. Phosphanium ions (e.g., dibutyl(oxo)phosphanium in ) are positively charged phosphorus species stabilized by organic substituents and oxygen-based ligands.
Key structural features of this compound likely include:
- A central phosphorus atom bonded to oxygen.
- Adjacent hydroperoxy and hydroxy groups, which may participate in hydrogen bonding or redox reactions.
- Potential applications in catalysis or materials science, similar to phosphine oxide flame retardants ().
Properties
CAS No. |
25756-95-0 |
|---|---|
Molecular Formula |
H2O4P+ |
Molecular Weight |
96.987 g/mol |
IUPAC Name |
hydroperoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/HO4P/c1-4-5(2)3/h(H-,1,2,3)/p+1 |
InChI Key |
OWMFROMIUXRDGS-UHFFFAOYSA-O |
Canonical SMILES |
OO[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroperoxy(hydroxy)oxophosphanium typically involves the reaction of phosphorus compounds with hydrogen peroxide under controlled conditions. One common method includes the reaction of phosphine oxides with hydrogen peroxide, which results in the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the hydroperoxy and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hydroperoxy(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the hydroperoxy group.
Reduction: It can be reduced to form phosphine oxides and other related compounds.
Substitution: The hydroxy and hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphonic acids, and other phosphorus-containing compounds .
Scientific Research Applications
Hydroperoxy(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxy groups in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with oxidative properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Hydroperoxy(hydroxy)oxophosphanium involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Hydroperoxy(hydroxy)oxophosphanium, we compare it to structurally or functionally related compounds.
2.1. Lochmolin D and Lochmolin F (Marine Drugs, 2012)
These sesquiterpenes () provide insights into hydroperoxy/hydroxy substitutions:
Lochmolin D’s hydroperoxy group increases redox reactivity compared to Lochmolin F’s hydroxy analog. This trend suggests this compound may exhibit similar reactivity disparities relative to hydroxyphosphanium derivatives.
2.2. Hydroxyhydroperoxides (ISOPOOH) ()
ISOPOOH isomers are atmospheric oxidation products with -OOH and -OH groups. Key differences:
The phosphorus center in this compound introduces ionic character, enhancing polarizability compared to ISOPOOH’s covalent framework.
2.3. Tris-(hydroxyaryl) Phosphine Oxides ()
Phosphine oxides with hydroxyaryl groups are used in epoxy resins for flame retardancy:
This compound’s -OOH group may reduce thermal stability but enhance oxidative reactivity.
Research Findings and Implications
- Synthetic Challenges: No direct synthesis methods are documented, but analogous phosphine oxides () and hydroperoxy compounds () suggest routes involving oxidation of hydroxyphosphanium precursors.
- Spectroscopic Characterization : Distinct ³¹P NMR and IR signals for P-OOH/P-OH bonds are anticipated, with possible coupling to adjacent oxygen atoms .
- Applications: Potential uses in catalysis (leveraging P⁺ redox activity) or as intermediates in flame-retardant formulations, though stability issues require mitigation .
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